N-(11-Bromoundecyl)carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(11-bromoundecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32BrNO2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEMGHARGAXFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(11-Bromoundecyl)carbamic acid tert-butyl ester can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(11-Bromoundecyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Pharmaceutical Development
N-(11-Bromoundecyl)carbamic acid tert-butyl ester is primarily recognized for its potential in drug development . Its structure allows it to act as a versatile building block in the synthesis of various pharmaceutical agents. The presence of the bromine atom and the undecyl chain enhances its lipophilicity, which can be advantageous for drug absorption and bioavailability.
Key Applications in Pharmaceuticals:
- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound can be utilized as an intermediate in the synthesis of APIs, particularly those targeting specific biological pathways.
- Prodrug Design: Its structure may facilitate the design of prodrugs that can improve solubility and stability of active compounds in biological systems.
Organic Synthesis
The compound exhibits significant utility in organic chemistry, particularly in the synthesis of complex molecules. Its ability to undergo various chemical transformations makes it a valuable reagent.
Chemical Transformations:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
- Carbamate Formation: It can react with amines to form carbamates, which are important in medicinal chemistry for modifying drug properties.
Biological Research
In biological research, this compound serves as a useful tool for studying biological systems and mechanisms.
Biological Applications:
- Organic Buffering Agent: The compound has been noted for its role as an organic buffer in biochemical applications, aiding in maintaining pH levels during reactions.
- Investigating Biological Pathways: Its derivatives may be employed to explore specific biological pathways or mechanisms due to their reactivity and ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(11-Bromoundecyl)carbamic acid tert-butyl ester involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(11-Bromoundecyl)carbamic acid tert-butyl ester is unique due to its long alkyl chain and the presence of both bromine and ester functional groups. This combination of features provides the compound with distinct reactivity and stability, making it suitable for specialized applications in various fields .
Biological Activity
N-(11-Bromoundecyl)carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 11-bromoundecanoic acid with tert-butyl carbamate. The reaction conditions often require careful optimization to ensure high yields and purity. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
2.1 Anticancer Activity
Recent studies have investigated the cytotoxic effects of various carbamate derivatives, including tert-butyl esters, on cancer cell lines. For instance, compounds similar to this compound have shown promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicated that certain structural modifications could enhance anticancer potency, although specific data on this compound remains limited.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Moderate potency |
| Compound B | MDA-MB-231 | 10.5 | Higher efficacy compared to controls |
| This compound | TBD | TBD | Further studies required |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that carbamate esters can interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.
3.1 In Vitro Studies
A notable study evaluated the effects of various carbamate derivatives on cancer cell viability. The results demonstrated that modifications in the alkyl chain length and branching significantly influenced the cytotoxicity profile. Although this compound was not directly tested, related compounds exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines, suggesting potential for further exploration in this context.
3.2 Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies suggest that the compound's lipophilicity may enhance its membrane permeability, a desirable trait for drug candidates targeting intracellular pathways.
4. Conclusion
This compound presents a promising avenue for further research into its biological activities, particularly in oncology. While initial findings suggest potential anticancer properties, comprehensive studies are necessary to elucidate its efficacy and mechanism of action fully.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(11-Bromoundecyl)carbamic acid tert-butyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : A typical approach involves sequential alkylation and carbamate protection. For example, bromoalkyl intermediates (e.g., 11-bromoundecylamine) can be reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous THF or DCM. Yield optimization requires controlling stoichiometry (1:1.2 amine-to-Boc₂O ratio) and inert atmosphere to prevent hydrolysis . Side reactions like over-alkylation can be mitigated by stepwise addition of Boc₂O at 0°C. Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Comprehensive characterization includes:
- NMR : ¹H NMR should show tert-butyl protons as a singlet at ~1.4 ppm, while the bromoalkyl chain protons appear as multiplets between 1.2–3.5 ppm. The carbamate NH is often absent due to Boc protection .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time typically aligns with hydrophobic carbamates (~8–10 min). Purity >95% is acceptable for downstream applications .
- Mass Spectrometry : ESI-MS in positive mode should display [M+Na]⁺ or [M+H]⁺ peaks matching the molecular formula (e.g., C₁₆H₃₀BrNO₂: calculated 356.14 g/mol) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C under nitrogen in amber vials to prevent light-induced degradation and hydrolysis. Periodic TLC or NMR analysis (every 6 months) is recommended to monitor stability. Avoid aqueous environments, as the Boc group is susceptible to acidic cleavage .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Methodological Answer : Low yields often stem from poor nucleophilicity of the amine. Strategies include:
- Activation : Use Hünig’s base (DIPEA) or DBU to deprotonate the amine, enhancing reactivity .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis : Add catalytic KI (0.1 equiv) to facilitate bromide displacement via an SN2 mechanism .
Q. What advanced applications does this compound have in medicinal chemistry or materials science?
- Methodological Answer :
- Peptide Synthesis : The bromoalkyl chain serves as a linker for solid-phase peptide synthesis (SPPS). After Boc deprotection (e.g., 50% TFA/DCM), the amine can couple with Fmoc-amino acids .
- Polymer Functionalization : The terminal bromide enables nucleophilic substitution with thiols or amines to create functionalized polymers (e.g., PEGylation). Reaction conditions: DMF, 60°C, 12 hours .
- Bioconjugation : Used to synthesize enzyme inhibitors by attaching electrophilic warheads (e.g., α,β-unsaturated ketones) to the alkyl chain .
Q. How can side reactions during Boc deprotection be minimized?
- Methodological Answer : Boc cleavage with TFA often generates tert-butyl cations, which can alkylate electron-rich aromatics. Mitigation strategies:
- Scavengers : Add 2% triisopropylsilane (TIS) or water to quench cations .
- Temperature Control : Perform deprotection at 0°C for 1 hour instead of room temperature to reduce side reactions .
- Alternative Deprotection : Use HCl in dioxane (4M) for milder conditions, though this requires longer reaction times (24 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
